molecular formula C21H21F3N4O2 B12622320 (5-methyl-1H-indol-3-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetic acid

(5-methyl-1H-indol-3-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetic acid

Cat. No.: B12622320
M. Wt: 418.4 g/mol
InChI Key: VSYGKTBNWFMGHT-UHFFFAOYSA-N
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Description

(5-methyl-1H-indol-3-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an indole core, a piperazine ring, and a trifluoromethyl-substituted pyridine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-methyl-1H-indol-3-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetic acid typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the piperazine ring and the trifluoromethyl-substituted pyridine moiety. Common reagents used in these reactions include halogenated intermediates, organometallic reagents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like chromatography and crystallization are essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5-methyl-1H-indol-3-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the compound’s structure by reducing specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace certain atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles or electrophiles, depending on the desired transformation. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

(5-methyl-1H-indol-3-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions to study reaction mechanisms and pathways.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying protein-ligand interactions and enzyme inhibition.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific receptors or enzymes involved in disease pathways.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5-methyl-1H-indol-3-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (5-methyl-1H-indol-3-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propionic acid
  • (5-methyl-1H-indol-3-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}butyric acid

Uniqueness

Compared to similar compounds, (5-methyl-1H-indol-3-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetic acid stands out due to its specific acetic acid moiety, which can influence its reactivity and interaction with biological targets. This unique feature may enhance its potential as a therapeutic agent or a research tool in various scientific studies.

Properties

Molecular Formula

C21H21F3N4O2

Molecular Weight

418.4 g/mol

IUPAC Name

2-(5-methyl-1H-indol-3-yl)-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]acetic acid

InChI

InChI=1S/C21H21F3N4O2/c1-13-2-4-17-15(10-13)16(12-25-17)19(20(29)30)28-8-6-27(7-9-28)18-5-3-14(11-26-18)21(22,23)24/h2-5,10-12,19,25H,6-9H2,1H3,(H,29,30)

InChI Key

VSYGKTBNWFMGHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2C(C(=O)O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F

Origin of Product

United States

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